molecular formula C7H8N4OS B2557118 5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 1004644-22-7

5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol

Cat. No. B2557118
CAS RN: 1004644-22-7
M. Wt: 196.23
InChI Key: RKVMQKHHSTYRIR-UHFFFAOYSA-N
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Description

Pyrazole derivatives, such as “5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol”, are a class of organic compounds that have been extensively studied due to their wide range of biological activities . They are characterized by a five-membered ring structure containing two nitrogen atoms .


Molecular Structure Analysis

Pyrazole derivatives are characterized by a flat and rigid structure, and thermal stability . The specific molecular structure of “5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol” is not available in the literature I have access to.


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse and depend on the specific structure of the compound . The specific chemical reactions for “5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol” are not available in the literature I have access to.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For pyrazole derivatives, these properties can vary widely . The specific physical and chemical properties for “5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol” are not available in the literature I have access to.

Scientific Research Applications

Antimicrobial Activity

The derivatives of 1,3-diazole (imidazole) have demonstrated significant antimicrobial effects. Researchers have reported antibacterial, antifungal, and antiviral activities associated with imidazole-containing compounds . Specifically, this compound may inhibit the growth of bacteria, fungi, and viruses, making it a potential candidate for drug development in infectious disease treatment.

Antiparasitic Applications

Imidazole derivatives have been investigated as antiprotozoal agents. They may combat parasitic infections, including those caused by protozoa like Trypanosoma and Leishmania . “5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol” could contribute to this field.

Mechanism of Action

Pyrazole derivatives have been found to exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer activities . The specific mechanism of action for “5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol” is not available in the literature I have access to.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Pyrazole derivatives can have varying levels of toxicity . The specific safety and hazards for “5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol” are not available in the literature I have access to.

properties

IUPAC Name

5-[(5-methylpyrazol-1-yl)methyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c1-5-2-3-8-11(5)4-6-9-10-7(13)12-6/h2-3H,4H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVMQKHHSTYRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CC2=NNC(=S)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol

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